Phthalazine-1,4(2H,3H)-dione, 5-(3,4-dimethoxy-6-nitrobenzylidenamino)-
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Overview
Description
5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione is a complex organic compound characterized by its unique structure, which includes a phthalazinedione core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2,3-dihydro-1,4-phthalazinedione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce corresponding oxides .
Scientific Research Applications
5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
- N(1)-[2-(diethylamino)ethyl]-N(4)-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,4-naphthalenediamine
Uniqueness
5-{[(E)-1-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-2,3-dihydro-1,4-phthalazinedione is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H14N4O6 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
5-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C17H14N4O6/c1-26-13-6-9(12(21(24)25)7-14(13)27-2)8-18-11-5-3-4-10-15(11)17(23)20-19-16(10)22/h3-8H,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
LKZDXVDOROUESF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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